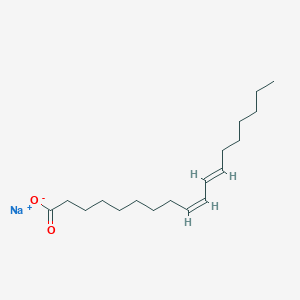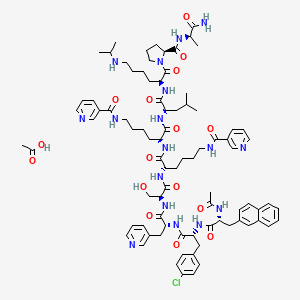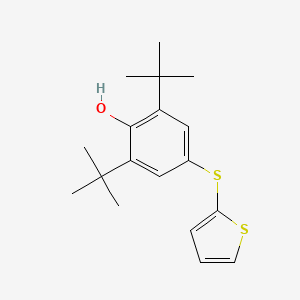
TG11-77 盐酸盐
描述
TG11-77 hydrochloride: is a brain-permeable antagonist of the prostaglandin E2 receptor subtype EP2. It is known for its high potency and selectivity, making it a valuable compound in the study of central nervous system diseases and inflammatory disorders .
科学研究应用
Chemistry: In chemistry, TG11-77 hydrochloride is used as a selective antagonist to study the role of the EP2 receptor in various biochemical pathways. Its high selectivity and potency make it a valuable tool for understanding receptor-ligand interactions .
Biology: In biological research, TG11-77 hydrochloride is used to investigate the role of the EP2 receptor in neuroinflammation and other cellular processes. It has been shown to inhibit the expression of genes encoding COX-2, IL-1β, and IL-6, which are involved in inflammatory responses .
Medicine: In medical research, TG11-77 hydrochloride is explored for its potential therapeutic applications in treating central nervous system diseases, such as Alzheimer’s disease. It has demonstrated the ability to reduce neuroinflammation and improve cognitive function in animal models .
Industry: In the pharmaceutical industry, TG11-77 hydrochloride is used in the development of new drugs targeting the EP2 receptor. Its high selectivity and brain permeability make it a promising candidate for treating various neurological and inflammatory disorders .
作用机制
TG11-77 hydrochloride exerts its effects by selectively binding to and antagonizing the EP2 receptor. This receptor is involved in the prostaglandin E2 signaling pathway, which plays a crucial role in inflammation and other physiological processes. By inhibiting the EP2 receptor, TG11-77 hydrochloride reduces the expression of pro-inflammatory genes and proteins, thereby mitigating inflammatory responses .
安全和危害
生化分析
Biochemical Properties
TG11-77 Hydrochloride interacts with the EP2 receptor, a subtype of the prostaglandin E2 (PGE2) receptor . The nature of this interaction is antagonistic, meaning that TG11-77 Hydrochloride binds to the EP2 receptor and inhibits its activity .
Cellular Effects
TG11-77 Hydrochloride has been shown to suppress inflammatory gene expression induced by EP2 activation in a microglial cell line . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of action of TG11-77 Hydrochloride involves binding to the EP2 receptor and inhibiting its activity . This inhibition can lead to changes in gene expression, particularly of genes involved in inflammation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TG11-77 hydrochloride involves the formation of 2-((4,6-dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of TG11-77 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and purification systems .
化学反应分析
Types of Reactions: TG11-77 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving TG11-77 hydrochloride include organic solvents like dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) at pH 7.2. The reactions are typically carried out at controlled temperatures to ensure the stability of the compound .
Major Products: The major products formed from the reactions of TG11-77 hydrochloride depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups present .
相似化合物的比较
Similar Compounds:
- EP4 receptor antagonists
- DP1 receptor antagonists
- IP receptor antagonists
Comparison: TG11-77 hydrochloride is unique in its high selectivity for the EP2 receptor over other prostanoid receptors such as EP4, DP1, and IP receptors. This selectivity is crucial for its effectiveness in targeting specific pathways without affecting other receptors, reducing the risk of side effects .
属性
IUPAC Name |
2-[(4,6-dimethylpyridin-2-yl)amino]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O.ClH/c1-14-10-15(2)27-21(11-14)29-23-25-12-17(13-26-23)22(30)24-9-8-18-16(3)28-20-7-5-4-6-19(18)20;/h4-7,10-13,28H,8-9H2,1-3H3,(H,24,30)(H,25,26,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHQNXHZXZHWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC2=NC=C(C=N2)C(=O)NCCC3=C(NC4=CC=CC=C43)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B3025804.png)

![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)


![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)

![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)
![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)


